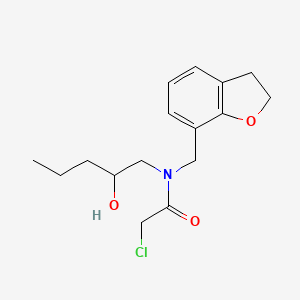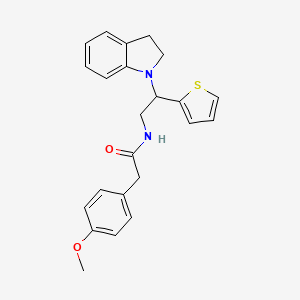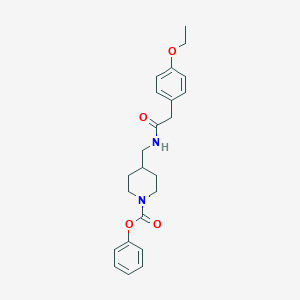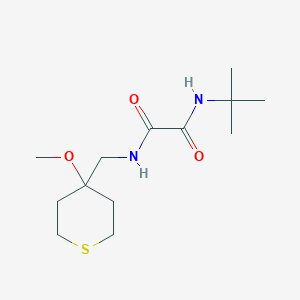
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as J147 and has been studied extensively for its neuroprotective and cognition-enhancing properties.
Mechanism of Action
The exact mechanism of action of J147 is not yet fully understood. However, studies have shown that J147 can increase the production of ATP, a molecule that is essential for cellular energy metabolism. J147 has also been found to increase the expression of genes that are involved in the production of new neurons and the formation of synapses, which are essential for learning and memory.
Biochemical and Physiological Effects:
J147 has been found to have several biochemical and physiological effects. Studies have shown that J147 can reduce oxidative stress and inflammation, which are two factors that are associated with the development of neurodegenerative disorders. J147 has also been found to improve mitochondrial function, which is essential for cellular energy metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using J147 in lab experiments is its neuroprotective and cognition-enhancing properties. J147 has been shown to be effective in animal models of Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using J147 in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of J147. One direction is to further investigate the mechanism of action of J147 and how it can be used to treat neurodegenerative disorders. Another direction is to study the potential side effects of J147 and how it can be optimized for clinical use. Additionally, further studies are needed to determine the optimal dosage and administration of J147 for therapeutic use.
Synthesis Methods
The synthesis of J147 involves the condensation of 2,3-dihydro-1-benzofuran-7-carboxylic acid with 5-bromopentan-1-ol to form the intermediate compound, which is then treated with thionyl chloride to yield 2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-chloroethyl)acetamide. This intermediate compound is then reacted with 5-hydroxypentylamine to form the final product, 2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide.
Scientific Research Applications
J147 has been extensively studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that J147 can improve cognitive function and memory in animal models of Alzheimer's disease. J147 has also been found to have neuroprotective properties and can reduce the accumulation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-2-4-14(19)11-18(15(20)9-17)10-13-6-3-5-12-7-8-21-16(12)13/h3,5-6,14,19H,2,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMDXTLXDXNKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN(CC1=CC=CC2=C1OCC2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2780593.png)



![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2780598.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2780606.png)
![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)
![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)



